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Cyantraniliprole D3

Cat. No.: B1574271
M. Wt: 476.73
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Anthranilic Diamide (B1670390) Insecticides in Modern Crop Protection

Anthranilic diamide insecticides represent a significant advancement in pest management, primarily targeting chewing and sucking pests that can devastate a wide range of agricultural crops. ekb.egwikipedia.orgoup.com This class of insecticides, which includes compounds like chlorantraniliprole (B1668704) and cyantraniliprole (B1669382), acts on the insect's ryanodine (B192298) receptors. wikipedia.orggpnmag.com This mode of action leads to the uncontrolled release of calcium within the insect's muscle cells, causing paralysis and ultimately, death of the pest. ekb.eggpnmag.com

A key advantage of anthranilic diamides is their high selectivity, meaning they are highly effective against target pests while exhibiting low toxicity to mammals and many beneficial insects. wikipedia.orgoup.com This selectivity makes them a more environmentally conscious choice compared to some older classes of insecticides. Cyantraniliprole, in particular, is noted for its systemic activity, allowing it to be absorbed and transported within the plant to protect against a broad spectrum of pests. wikipedia.orggpnmag.com The development and use of anthranilic diamides have provided farmers with a powerful tool to protect their crops and ensure food security. ekb.eg

Table 1: Key Anthranilic Diamide Insecticides

Compound Name Key Characteristics
Chlorantraniliprole One of the first highly active anthranilic diamides, effective against a range of caterpillar pests. wikipedia.org
Cyantraniliprole Exhibits systemic activity and is effective against sucking pests like aphids and whiteflies in addition to caterpillars. wikipedia.orggpnmag.com
Flubendiamide The first commercialized diamide insecticide, a phthalic diamide highly active against lepidopteran pests. wikipedia.org
Cyclaniliprole Another anthranilic diamide with applications against various insect pests. gpnmag.com

Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Research

Deuterium labeling, the process of replacing hydrogen atoms with their heavier, stable isotope deuterium, is a fundamental technique in scientific research. clearsynth.comyoutube.com This seemingly subtle change in molecular weight allows scientists to "tag" and trace molecules through complex biological and chemical processes without significantly altering their chemical properties. clearsynth.comyoutube.com

The use of stable isotopes like deuterium is crucial for elucidating the intricate details of chemical reactions and metabolic pathways. symeres.comnih.govacs.org By introducing a deuterated compound into a system, researchers can track its transformation and identify the resulting metabolites. clearsynth.comnih.gov This is particularly important in understanding how a substance is processed within a living organism.

One of the key phenomena exploited in these studies is the kinetic isotope effect. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can lead to a slower rate of reaction for the deuterated compound. symeres.com By observing these differences in reaction rates, scientists can gain valuable insights into the mechanisms of enzymatic reactions and other chemical transformations. symeres.comucsb.edu This information is vital for drug development and understanding the environmental fate of agrochemicals. symeres.comisowater.com

In analytical chemistry, deuterated compounds like Cyantraniliprole D3 serve as excellent internal standards. pharmaffiliates.comclearsynth.com An internal standard is a known amount of a substance added to a sample to aid in the quantification of the analyte of interest. Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. clearsynth.com

However, due to their different masses, they can be distinguished by mass spectrometry, a powerful analytical technique. pharmaffiliates.comclearsynth.com This allows for highly accurate and precise measurements by correcting for any loss of the analyte during the analytical process and compensating for matrix effects, where other components in a complex sample might interfere with the measurement. clearsynth.com The use of deuterated internal standards is essential for the development of robust and reliable analytical methods for detecting and quantifying trace amounts of substances like pesticides in food and environmental samples. clearsynth.comresearchgate.net

Table 2: Properties of Cyantraniliprole and this compound

Property Cyantraniliprole This compound
Chemical Formula C₁₉H₁₄BrClN₆O₂ nih.gov C₁₉H₁₁D₃BrClN₆O₂ cymitquimica.compharmaffiliates.com
Molecular Weight ~473.72 g/mol ~476.73 g/mol cymitquimica.compharmaffiliates.com
Primary Use Insecticide for crop protection. herts.ac.uknih.gov Internal standard in analytical testing and research. chemsrc.comtargetmol.com
Key Feature Broad-spectrum insecticidal activity. nih.gov Deuterium labeling for use as a tracer and standard. chemsrc.comtargetmol.com

Properties

Molecular Formula

C19H11D3BrClN6O2

Molecular Weight

476.73

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling

Chemical Synthesis Pathways of Cyantraniliprole (B1669382)

The synthesis of Cyantraniliprole can be achieved through multiple pathways, primarily involving the formation of an amide bond between two key intermediates. Two prominent routes have been documented in scientific literature and patents.

The first major pathway involves the reaction of a benzoxazinone (B8607429) intermediate with methylamine (B109427). Specifically, 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one is condensed with methylamine to yield Cyantraniliprole. google.comfao.org This reaction opens the oxazinone ring and forms the N-methylcarbamoyl group.

A second established synthetic route is the condensation of a pyrazole (B372694) carbonyl chloride with an amino-benzamide derivative. In this pathway, 5-Bromo-2-(3-chloro-2-pyridyl)-2H-pyrazole-3-carbonyl chloride is reacted with 2-Amino-5-cyano-N,3-dimethylbenzamide. google.comenvironmentclearance.nic.in This reaction directly forms the central amide linkage of the Cyantraniliprole molecule.

Table 1: Key Reactants and Intermediates in the Synthesis of Cyantraniliprole

Reactant/IntermediateChemical NameRole in Synthesis
Intermediate 12-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-onePrecursor that reacts with methylamine
Intermediate 25-Bromo-2-(3-chloro-2-pyridyl)-2H-pyrazole-3-carbonyl chlorideAcid chloride that acylates the aminobenzamide
Intermediate 32-Amino-5-cyano-N,3-dimethylbenzamideAniline derivative that undergoes acylation
ReagentMethylamineReacts with the benzoxazinone to form the N-methylcarbamoyl group

Strategies for Deuterium (B1214612) Incorporation into Cyantraniliprole D3

The synthesis of this compound involves the strategic incorporation of three deuterium atoms into the Cyantraniliprole structure. This is typically achieved by utilizing a deuterated version of one of the key reagents during the synthesis process. The most direct and efficient strategy is the use of a deuterated methylating agent in the final step of the synthesis pathway that forms the N-methylcarbamoyl group.

Position-Specific Deuteration Approaches

The "D3" designation in this compound specifically indicates the presence of three deuterium atoms. The most common and logical position for this labeling is on the methyl group of the methylcarbamoyl moiety. This position-specific deuteration is achieved by using methylamine-d3 (CD3NH2) in place of standard methylamine (CH3NH2) during the synthesis.

When following the synthesis pathway involving the benzoxazinone intermediate (2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one), the reaction with methylamine-d3 directly introduces the trideuteromethyl group, resulting in the formation of this compound. This method ensures that the deuterium atoms are located at a specific, non-labile position within the molecule, which is critical for its use as a reliable internal standard.

Isotopic Purity Assessment in Deuterated Analogs

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. It is essential to determine the percentage of molecules that are correctly labeled with three deuterium atoms (D3) versus those with fewer (D0, D1, D2) or more deuterium atoms. Two primary analytical techniques are employed for this assessment: high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. almacgroup.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This is a powerful tool for determining isotopic enrichment. almacgroup.comresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can separate this compound from its non-deuterated counterpart and other impurities. nih.gov By analyzing the mass-to-charge ratio of the molecular ions, HRMS can distinguish between the different isotopologues (e.g., the D0, D1, D2, and D3 forms). The relative intensities of these isotopic peaks allow for the calculation of the isotopic purity. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including both proton (¹H NMR) and deuterium (²H NMR) spectroscopy, provides detailed structural information and can confirm the position of the deuterium labels. plantaanalytica.com In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, confirming successful deuteration at that position. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms on the methyl group. Quantitative NMR techniques can also be used to assess the degree of deuteration. plantaanalytica.com

Table 2: Analytical Techniques for Isotopic Purity Assessment of this compound

Analytical TechniquePrinciple of MeasurementInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Separation and detection of ions based on their mass-to-charge ratio.Determination of isotopic distribution (D0, D1, D2, D3 percentages) and overall isotopic enrichment.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetection of the magnetic properties of atomic nuclei.Confirmation of the specific location of deuterium atoms and relative isotopic purity.

Advanced Analytical Methodologies Utilizing Cyantraniliprole D3

Role of Cyantraniliprole (B1669382) D3 as an Internal Standard in Mass Spectrometry

Cyantraniliprole D3 serves as an ideal internal standard for the quantitative analysis of cyantraniliprole. veeprho.commedchemexpress.commedchemexpress.com Its chemical structure is nearly identical to the parent compound, with the key difference being the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methylcarbamoyl group. veeprho.com This subtle alteration in mass allows it to be distinguished from the non-labeled analyte by a mass spectrometer, while its physicochemical properties remain virtually the same. This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, extraction, and chromatographic separation. clearsynth.comscispace.com

Quantitative Analysis in Complex Biological and Environmental Matrices

The accurate quantification of pesticide residues in diverse and complex matrices such as fruits, vegetables, soil, and water is a significant analytical challenge. epa.govepa.govacs.org These matrices contain a multitude of endogenous compounds that can interfere with the analysis. nih.govbioanalysis-zone.com The use of an isotopically labeled internal standard like this compound is crucial for compensating for variations that can occur during the analytical process, including sample loss during preparation and fluctuations in instrument response. clearsynth.comscispace.comlcms.cz By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for precise quantification, effectively correcting for any procedural inconsistencies. eurl-pesticides.eu

Matrix Effect Mitigation in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. nih.govbioanalysis-zone.comresearchgate.net Since this compound co-elutes with cyantraniliprole and experiences the same matrix effects, it serves as a reliable tool for their mitigation. clearsynth.comlcms.cz The ratio of the analyte signal to the internal standard signal remains constant, even in the presence of signal suppression or enhancement, thereby ensuring the accuracy and reliability of the quantitative data. nih.govlcms.cz Studies have demonstrated that employing an isotope-labeled internal standard significantly improves the precision and accuracy of LC-MS/MS methods for pesticide residue analysis in various matrices. scispace.comresearchgate.net

Method Development for Residue Analysis

The development of robust and efficient methods for the analysis of cyantraniliprole residues is essential for regulatory monitoring and food safety assessment. These methods typically involve a multi-step process including extraction, cleanup, separation, and detection.

Extraction Techniques (e.g., QuEChERS, Solid-Phase Extraction)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples. acs.orgrsc.org The method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. nih.govnih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is often employed to remove interfering matrix components. nih.govresearchgate.net Various sorbents can be used in dSPE, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. nih.govmdpi.com The QuEChERS approach has been successfully validated for the analysis of cyantraniliprole in a variety of matrices, including cabbage, soil, pakchoi, and edible mushrooms, demonstrating good recoveries and precision. nih.govnih.govresearchgate.netnih.gov

Solid-Phase Extraction (SPE) is another powerful technique for the extraction and cleanup of analytes from liquid samples, such as water. epa.govepa.gov For the analysis of cyantraniliprole and its degradation products in water, samples can be passed through an SPE cartridge, which retains the analytes. epa.govepa.gov After washing the cartridge to remove interferences, the analytes are eluted with a suitable solvent. epa.govepa.gov This technique allows for the concentration of the analytes, leading to lower detection limits. nih.gov

Chromatographic Separations (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation of cyantraniliprole from other compounds in the sample extract prior to detection. mdpi.comthepharmajournal.com These methods typically utilize a reverse-phase C18 column. thepharmajournal.comekb.eg The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry. ekb.egnih.gov UPLC systems, with their smaller particle size columns, offer higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC systems. nih.govoup.com

Detection and Quantification (e.g., PDA, MS/MS)

Photodiode Array (PDA) detectors can be used for the detection of cyantraniliprole, offering a cost-effective option for routine analysis. nih.govresearchgate.net However, for higher sensitivity and selectivity, especially in complex matrices, mass spectrometric detection is preferred. researchgate.net

Tandem Mass Spectrometry (MS/MS) coupled with liquid chromatography is the gold standard for the trace-level quantification of pesticide residues. nih.govoup.comresearchgate.net This technique offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis, minimizing the potential for false positives. rsc.org The combination of UPLC with MS/MS provides a powerful tool for the rapid and reliable determination of cyantraniliprole residues in a wide range of samples. nih.govresearchgate.netoup.com

Research Findings on Cyantraniliprole Analysis

The following table summarizes findings from various studies on the analytical methodologies for cyantraniliprole.

MatrixExtraction TechniqueChromatographic MethodDetection MethodRecovery (%)LOQ (mg/kg)Reference
Cabbage and SoilQuEChERSHPLCPDA89.80-100.11- nih.gov
Pakchoi and SoilQuEChERSUPLCMS/MS77.8-102.50.01 nih.govresearchgate.net
Edible MushroomsQuEChERSHPLCMS/MS73.5-110.20.005 nih.gov
Fruits and VegetablesQuEChERSHPLCMS/MS71-1180.001-0.005 researchgate.net
Watermelon and SoilAcetonitrile-water extraction, silica (B1680970) gel column cleanupUPLCMS/MS85.71-105.740.00015-0.0010 oup.com
WaterSolid-Phase ExtractionLCMS/MS-0.0001 epa.govepa.gov
Various CropsQuEChERSLCMS/MS87-1070.01 acs.org

This interactive data table allows for the comparison of different analytical approaches and their performance characteristics.

Application of Isotope-Labeled Analogs in Analytical Validation

This compound is a deuterium-labeled version of cyantraniliprole, where three hydrogen atoms in the methylcarbamoyl group have been replaced with deuterium. veeprho.com This subtle change in mass allows it to be distinguished from the parent compound by mass spectrometry, while its chemical behavior remains nearly identical. veeprho.com This property makes it an ideal internal standard for quantitative analysis, especially in complex sample matrices such as fruits, vegetables, and soil. veeprho.comscience.gov The use of such isotope-labeled internal standards is considered the most effective approach to mitigate matrix effects, which can suppress or enhance the instrument's signal, leading to inaccurate results. science.gov

Recovery studies are essential for validating the efficiency of an analytical method in extracting an analyte from a given sample matrix. In this context, this compound is used to correct for the procedural loss of cyantraniliprole during the multi-step process of extraction, cleanup, and concentration.

The process typically involves fortifying a blank sample matrix (e.g., tomato, cabbage, or soil) with a known concentration of the target analyte, cyantraniliprole. A precise amount of this compound is then added to the sample extract before analysis. During analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the response ratio of the native analyte to the labeled internal standard. Because both compounds experience similar losses during sample workup, this ratio remains constant, allowing for a highly accurate calculation of the initial concentration of cyantraniliprole.

Studies on the parent compound, facilitated by this internal standard method, have demonstrated high and consistent recovery rates across various matrices. For instance, average recoveries for cyantraniliprole in matrices like fruits, vegetables, and cereals have been reported to be in the range of 95.5% to 106.2%. researchgate.net In wild garlic, recovery values for cyantraniliprole ranged from 91.2% to 105.7%. mdpi.com These high recovery rates, with low variability, underscore the effectiveness of using a stable isotope-labeled internal standard like this compound to ensure the accuracy of the analytical method.

Table 1: Illustrative Example of Cyantraniliprole Recovery Calculation Using this compound

Sample IDSpiked Cyantraniliprole (ng/mL)Analyte Response (Area)IS (this compound) Response (Area)Analyte/IS RatioCalculated Concentration (ng/mL)Recovery (%)
Control10.095,000105,0000.9059.595
Sample A (85% procedural recovery)10.080,75089,2500.9059.595
Sample B (95% procedural recovery)10.090,25099,7500.9059.595

This table is for illustrative purposes to demonstrate the principle of recovery correction using an internal standard (IS). The data is hypothetical.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The determination of these limits for cyantraniliprole is significantly enhanced by the use of this compound. By providing a stable reference signal, the internal standard helps to minimize the impact of instrumental noise and matrix interference at low concentration levels. This ensures that the calculated LOD and LOQ values are robust and truly reflect the method's performance.

Validated methods for cyantraniliprole utilizing an isotope-labeled internal standard have achieved very low detection and quantification limits. For example, in fruits, vegetables, and cereals, the LOD for cyantraniliprole did not exceed 0.085 µg/kg, and the LOQ was below 0.28 µg/kg. science.gov In another study on potatoes, the LOD and LOQ for cyantraniliprole were found to be 0.003 µg/g and 0.011 µg/g, respectively. researchgate.net The ability to reliably quantify residues at such low levels is crucial for food safety and regulatory compliance.

Table 2: Representative LOD and LOQ Values for Cyantraniliprole Determined Using Methods with an Isotope-Labeled Internal Standard

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
Fruits, Vegetables, CerealsUHPLC-MS/MS≤ 0.085< 0.28 science.gov
PotatoUHPLC-PDA311 researchgate.net
Wild GarlicUPLC-MS/MS510 mdpi.com
Edible MushroomsHPLC-MS/MS0.05 - 25 nih.gov

Method validation requires the assessment of precision, which is typically evaluated under two conditions: repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).

Intra-laboratory validation assesses the consistency of results within a single laboratory over a short period (repeatability) and over a longer period with different analysts and equipment (intermediate precision).

Inter-laboratory validation (or a collaborative study) evaluates the reproducibility of the method across different laboratories, which is a key measure of its robustness.

The use of this compound is fundamental to achieving high precision in both scenarios. By compensating for minor variations in sample preparation, instrument conditions, and matrix effects, the internal standard ensures that the calculated analyte concentration is consistent. This is reflected in low relative standard deviations (RSDs).

For intra-laboratory precision, studies on cyantraniliprole have reported RSD values of less than 14.4% across multiple matrices and spiking levels when using an isotope-labeled internal standard. science.gov One study on potatoes reported RSDs for recovery at different fortification levels to be between 2.41% and 2.66%. researchgate.net In inter-laboratory studies, the use of a common, high-purity internal standard like this compound is critical for different labs to obtain comparable and reliable results, thus demonstrating the method's reproducibility.

Table 3: Example of Intra-laboratory Precision Data for Cyantraniliprole Analysis

Fortification Level (µg/g)Replicate 1 (µg/g)Replicate 2 (µg/g)Replicate 3 (µg/g)Replicate 4 (µg/g)Replicate 5 (µg/g)Mean (µg/g)RSD (%)
0.050.0480.0510.0490.0520.0500.0503.2
0.250.240.260.250.240.250.2483.1
0.500.490.480.510.500.490.4942.3

This table is for illustrative purposes to demonstrate the calculation of intra-laboratory precision (repeatability). The data is hypothetical.

Environmental Fate and Degradation Pathways of Cyantraniliprole Insights from Deuterated Studies

Dissipation Kinetics in Environmental Compartments

The persistence of cyantraniliprole (B1669382) varies significantly depending on the environmental matrix, with its decline generally following first-order kinetics. ekb.eg

Soil Systems: Influencing Factors and Half-Lives

Cyantraniliprole is considered a moderately to highly persistent compound in soil, with its degradation rate influenced by a range of environmental factors. ekb.egegranth.ac.in The reported half-life (DT50) can vary broadly, from as little as 5.92 days in an open field study in Egypt to a range of 16 to 89 days under other conditions. ekb.egresearchgate.net In grape rhizosphere soil, dissipation followed biphasic kinetics with a half-life of 15 to 21 days. nih.gov

Several factors significantly influence its persistence:

Temperature: Degradation is faster at higher temperatures. Laboratory studies show half-lives of 19.3, 28.9, and 86.6 days at 37°C, 25°C, and 5°C, respectively, demonstrating that lower temperatures slow down microbial activity responsible for degradation. nih.gov

Soil Properties: Soil type, pH, and organic matter content play a crucial role. egranth.ac.injchr.orgresearchgate.net Dissipation is generally faster in alkaline soils compared to neutral or acidic ones. egranth.ac.in For instance, a rapid half-life in one study was attributed to a high soil pH of 8.6. ekb.egresearchgate.net

Light: Photolysis on the soil surface is an important degradation route. mda.state.mn.usregulations.gov The presence of sunlight enhances dissipation compared to dark conditions.

Microbial Activity: Biotic degradation by soil microorganisms is a key dissipation pathway. nih.govnih.gov Conditions that promote microbial biomass, such as elevated carbon dioxide levels, have been shown to accelerate degradation, with one study reporting a minimal half-life of 8.7 days under elevated CO2. nih.govresearchgate.net

Dissipation Half-Lives (DT₅₀) of Cyantraniliprole in Various Soil Systems
Soil ConditionHalf-Life (Days)Reference
Field Soil (Tomato Crop, Egypt)5.92 ekb.egekb.eg
Grape Rhizosphere Soil15 - 21 nih.govresearchgate.net
General Aerobic Range16.2 - 89.4 researchgate.netmda.state.mn.us
Inceptisol Soil at 37°C19.3
Inceptisol Soil at 25°C28.9
Inceptisol Soil at 5°C86.6 nih.govresearchgate.net
Alkaline Soils (pH > 7)12.8 - 17.3 egranth.ac.in
Acidic Soil (pH < 7)38.5 egranth.ac.in

Plant Systems: Uptake, Translocation, and Decline

Cyantraniliprole exhibits systemic properties, allowing it to be absorbed and moved within plant tissues. ekb.egregulations.gov The metabolism in plants is generally consistent across different species like rice, lettuce, cotton, and tomato, with the parent compound being the major residue detected. regulations.gov

Uptake: The compound is readily absorbed by plant roots from the soil and can also be taken up through foliar application. researchgate.netplos.orgnih.gov Root uptake occurs primarily through passive diffusion via the apoplastic pathway. researchgate.net The amount of cyantraniliprole available for uptake is influenced by soil properties such as organic matter and clay content, which can adsorb the compound. researchgate.net

Translocation: Following uptake, cyantraniliprole is primarily transported upward (acropetal movement) from the roots to the stems and leaves through the xylem. researchgate.netplos.orgnih.govresearchgate.netnih.gov This translocation allows the compound to reach new growth that was not directly treated. nih.gov Translaminar movement, where the insecticide penetrates the leaf cuticle to reach the untreated side, has also been demonstrated. nih.gov While upward movement is dominant, some limited downward (basipetal) translocation via the phloem has been noted. researchgate.net In corn, translocation to new leaves was confirmed after seed treatment but was not observed following foliar spraying. plos.orgnih.gov

Decline: The dissipation of cyantraniliprole in plants follows first-order kinetics. ekb.egresearchgate.netekb.eg The rate of decline varies between different parts of the plant. In a study on tomatoes, the half-life was 1.63 days in fruits and 5.25 days in leaves, indicating a faster disappearance from the fruit. ekb.egresearchgate.netekb.eg In various crops, cyantraniliprole remains the major component of the residue, with its metabolites present at significantly lower levels. regulations.govfao.orgresearchgate.net

Dissipation Half-Lives (DT₅₀) of Cyantraniliprole in Tomato Plants
Plant CompartmentHalf-Life (Days)Reference
Tomato Fruits1.63 ekb.egresearchgate.netekb.eg
Tomato Leaves5.25 ekb.egresearchgate.netekb.eg

Aquatic Systems: Hydrolysis and Photolysis Studies

In aquatic environments, cyantraniliprole degradation is primarily driven by hydrolysis and photolysis. ekb.egresearchgate.net

Hydrolysis: The rate of hydrolysis is highly dependent on the pH of the water. egranth.ac.in The compound is relatively stable in acidic conditions but degrades rapidly in alkaline environments. researchgate.net At 20°C, the hydrolysis half-life was reported to be 260.5 days at pH 4, 60.7 days at pH 7, and just 1.77 days at pH 9. Another study at 25°C found similar trends, with half-lives of 210, 30, and 0.85 days at pH 4, 7, and 9, respectively. researchgate.net The main product formed through hydrolysis is the metabolite IN-J9Z38. ekb.eg

Photolysis: Photochemical degradation in water is a very rapid process and a major route of dissipation, with a half-life of less than a day (e.g., ~8 hours). regulations.govregulations.govnih.gov Interestingly, aqueous photolysis results in a different degradation pathway compared to hydrolysis or soil metabolism, forming the major metabolites IN-NXX70 and IN-QKV54.

Degradation Half-Lives (DT₅₀) of Cyantraniliprole in Aquatic Systems
ConditionpHTemperatureHalf-Life (Days)Reference
Hydrolysis420°C260.5
Hydrolysis720°C60.7
Hydrolysis920°C1.77
Hydrolysis925°C0.85 researchgate.net
Aqueous PhotolysisN/AN/A<1 (e.g., 0.33) regulations.gov

Identification and Characterization of Transformation Products

Cyantraniliprole degrades into numerous transformation products, with their formation and prevalence varying by environmental compartment and the degradation mechanism involved. ekb.egregulations.gov Identification is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ekb.egresearchgate.netnih.gov

Major Metabolites (e.g., IN-J9Z38) and their Formation Pathways

The most significant and frequently detected metabolite of cyantraniliprole is IN-J9Z38. ekb.egresearchgate.netnih.govekb.eg

Formation: IN-J9Z38 is generated through an intramolecular ring closure of the parent cyantraniliprole molecule. researchgate.net This transformation occurs across soil, plant, and aquatic systems. ekb.egresearchgate.net It is a primary product of hydrolysis and is also formed during metabolism in soil and plants. ekb.egnih.govresearchgate.net

Occurrence: It is consistently detected in soil, where it can be more persistent than the parent compound, with its concentration sometimes increasing for 15 to 60 days after application before declining. nih.govnih.gov In plants, IN-J9Z38 is a major metabolite found in foliage and straw, though typically at lower concentrations than cyantraniliprole itself. regulations.govfao.orgresearchgate.net It is considered a key intermediate that can undergo further degradation to form other minor metabolites. ekb.eg

Minor Degradation Products and Their Structural Elucidation

Beyond IN-J9Z38, a diverse array of minor degradation products has been identified. regulations.govregulations.gov The structural elucidation of these compounds is accomplished by analyzing their mass fragments in mass spectrometry studies. researchgate.net

In Soil: Metabolites identified in soil include IN-JCZ38, IN-N7B69, and IN-QKV54. egranth.ac.innih.gov Some of these metabolites, such as IN-JSE76 and IN-K5A79, have been found to be more mobile in soil than the parent compound.

In Plants: Plant metabolism can be extensive. In tomato foliage, up to 21 different metabolites have been tentatively identified. researchgate.netresearchgate.net Common pathways following the formation of IN-J9Z38 include N-demethylation to form IN-MLA84 and subsequent glycosylation. ekb.egresearchgate.netresearchgate.net Other metabolites like IN-JSE76 have been found in soybean. regulations.gov

In Water: As noted, aqueous photolysis yields a distinct profile, with IN-NXX70 and IN-QKV54 being major products.

Other Pathways: Other identified transformation pathways include hydroxylation (e.g., forming IN-N7B69 and IN-MYX98) and cleavage of the amide bridge. ekb.eg

A summary of key identified metabolites includes: IN-J9Z38, IN-MLA84, IN-NXX70, IN-RNU71, IN-JCZ38, IN-N7B69, IN-QKV54, IN-JSE76, IN-K5A78, IN-PLT97, IN-MYX98, and IN-DBC80. ekb.egnih.gov

Mechanisms of Environmental Transformation

The breakdown of cyantraniliprole in the environment occurs through several mechanisms, including processes driven by microorganisms, chemical reactions, and plant metabolism.

Biochemical Degradation (e.g., Microbial Metabolism)

Microbial activity in soil and aquatic environments plays a significant role in the degradation of cyantraniliprole. regulations.gov Studies have shown that aerobic and anaerobic biotransformation contributes to its dissipation, with half-lives ranging from 2.4 to 89 days in these environments. regulations.gov The degradation process is complex, involving multiple pathways. envipath.org

In soil, the degradation of cyantraniliprole is influenced by microbial biomass, with a correlation observed between microbial activity and the rate of breakdown. nih.gov One of the major metabolites formed through microbial action is IN-J9Z38. regulations.govnih.gov This metabolite is produced through both microbially mediated processes and abiotic reactions. regulations.gov Further degradation of IN-J9Z38 leads to the formation of other compounds like IN-K5A77 and IN-K5A78. envipath.org

Another identified degradation pathway in dark aerobic soil is the IN-JCZ38 pathway. envipath.org This involves the conversion of a cyano group to an amide, followed by demethylation and further hydrolysis. envipath.org Research in water-sediment systems suggests that methanogens, such as Methanolinea, Methanoregula, and Methanosaeta, may be key in the degradation of both cyantraniliprole and its metabolite IN-J9Z38 in sediments. nih.govresearchgate.net

The rate of microbial degradation can be influenced by various environmental factors. For instance, studies have shown that the half-life of cyantraniliprole in soil can be as short as 8.7 days under elevated CO2 levels, suggesting that increased microbial activity under such conditions can accelerate its breakdown. nih.gov

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Cyantraniliprole is also subject to abiotic degradation processes, primarily hydrolysis and photolysis. regulations.gov

Hydrolysis: The rate of hydrolysis is highly dependent on pH and temperature. fao.orgjst.go.jp Cyantraniliprole is more rapidly hydrolyzed under alkaline conditions. The half-life (DT50) for hydrolysis is approximately 0.86 days at pH 9, 31 days at pH 7, and 222 days at pH 4. regulations.gov The major product of hydrolysis is the metabolite IN-J9Z38. regulations.govfao.org

Photolysis: Photodegradation, or the breakdown of the molecule by light, is a significant dissipation route in both aquatic and soil environments. regulations.gov In aqueous environments, the photolysis half-life is about 7.9 hours. regulations.gov In moist soil, the half-life is approximately 12.5 days. regulations.gov The process of direct photolysis involves the absorption of sunlight, which can lead to reactions like bond scission and cyclization. nih.gov Major degradation products from aqueous phototransformation include IN-NXX69, IN-QKV54, IN-NXX70, and IN-QKV55. regulations.govfao.org In moist soil, phototransformation can lead to the formation of metabolites such as IN-QKV54 and IN-RNU71. regulations.gov

Biotransformation Pathways in Plants (e.g., Ring Closure, N-Demethylation, Glycosylation)

Once absorbed by plants, cyantraniliprole undergoes biotransformation, leading to the formation of various metabolites. researchgate.netnih.gov The parent compound, however, generally remains the major residue found in plant tissues like leaves, flowers, and fruits. researchgate.netnih.gov

Metabolism of cyantraniliprole in plants, such as tomatoes, primarily occurs in the foliage. researchgate.netnih.gov Major transformation pathways that have been identified include:

Ring closure researchgate.netnih.gov

N-demethylation researchgate.netnih.gov

Glycosylation researchgate.netnih.gov

In addition to these major pathways, several minor phase-I (oxidation, reduction, hydrolysis) and phase-II (conjugation) reactions also contribute to the metabolism of cyantraniliprole in plants. researchgate.netnih.govclemson.edu The occurrence and concentration of these metabolites can vary depending on the plant tissue type and its developmental stage. researchgate.netnih.gov For example, in tomato plants, 21 different metabolites have been tentatively identified in the foliage, while fewer have been found in the flowers and fruits. researchgate.netnih.gov The metabolite-to-parent ratio is generally low, often remaining below 10% for up to 28 days after treatment. researchgate.netnih.gov Studies on various crops like rice, lettuce, and cotton have shown that cyantraniliprole is the main residue, with the formation of many minor metabolites. regulations.gov

Environmental Transport and Distribution

The movement and distribution of cyantraniliprole in the environment are influenced by its interactions with soil and its potential for mobilization into aquatic systems.

Soil Adsorption and Leaching Potential

Cyantraniliprole is characterized as being moderately mobile in soil. regulations.gov Its potential to move through the soil profile is influenced by factors such as soil type, organic matter content, and clay content. researchgate.net

The sorption of cyantraniliprole to soil is a key process affecting its leaching potential. Studies have shown that the sorption process is often well-described by linear isotherms. researchgate.netdntb.gov.ua The Freundlich sorption coefficient (Kf) is a measure of this adsorption. In some Brazilian soils, low Kf values (less than 24) have been observed, suggesting a high potential for leaching in soils with low organic matter and clay content. sbq.org.brsbq.org.br Conversely, higher soil organic matter and clay content lead to increased adsorption of cyantraniliprole. researchgate.net

The organic carbon-normalized sorption coefficient (Koc) is another important parameter. Based on its Koc values, cyantraniliprole is often classified as having medium mobility. researchgate.net Some of its degradation products are more mobile than the parent compound, while others are less mobile. regulations.gov

Table 1: Soil Sorption and Leaching Potential of Cyantraniliprole

Parameter Value/Characteristic Implication Source(s)
Mobility Classification Moderately mobile Has some potential to move through the soil profile. regulations.gov
Freundlich Sorption Coefficient (Kf) < 24 (in some Brazilian soils) Indicates high leaching potential in soils with low active sites. sbq.org.brsbq.org.br
Sorption Influencing Factors Soil organic matter, clay content Higher content of these increases adsorption and reduces leaching. researchgate.net
Organic Carbon-Normalized Sorption Coefficient (Koc) Medium-mobility range Suggests a moderate potential for movement with water in soil. researchgate.net
Degradate Mobility Varies (some more, some less mobile than parent) The overall environmental mobility is a composite of the parent and its breakdown products. regulations.gov

Runoff and Aquatic Mobilization

Runoff from treated areas is a potential pathway for cyantraniliprole to enter adjacent aquatic environments. regulations.gov This is a particular concern as the compound can be hazardous to aquatic organisms. regulations.gov The amount of runoff and subsequent aquatic mobilization can be influenced by factors such as rainfall intensity and irrigation practices. nih.gov

Studies have shown that cyantraniliprole can be detected in surface waters, especially after storm events that can mobilize pesticides from agricultural land. nih.gov The concentration of cyantraniliprole and its metabolites in runoff can pose a risk to aquatic ecosystems. regulations.govmenlopark.gov For instance, in water-sediment systems, the main metabolite J9Z38 has been found to be more readily adsorbed to sediment compared to the parent compound. nih.gov However, cyantraniliprole itself has a higher potential for bioaccumulation in aquatic organisms like zebrafish. nih.gov

The dissipation of cyantraniliprole in terrestrial field studies occurs with half-lives ranging from 3.4 to 44 days, which can influence the amount available for runoff over time. regulations.gov

Molecular and Biochemical Mechanism of Action Research

Interaction with Ryanodine (B192298) Receptors (RyRs)

Cyantraniliprole (B1669382) is a second-generation anthranilic diamide (B1670390) insecticide that functions by targeting the ryanodine receptors (RyRs) in insects. veeprho.commdpi.comfrontiersin.org These receptors are critical ion channels that regulate the release of calcium from intracellular stores, such as the sarcoplasmic reticulum in muscle cells. mdpi.comeuropa.eu The insecticidal action of Cyantraniliprole stems from its unique and potent effect on these channels. mdpi.comresearchgate.net

Cyantraniliprole acts as a potent allosteric activator of insect ryanodine receptors. nih.gov Unlike the natural ligand ryanodine, which binds at a different site, diamide insecticides like Cyantraniliprole bind to a distinct location on the receptor protein. nih.govspringernature.com This binding is not competitive but rather modulates the receptor's function allosterically, meaning it changes the protein's shape to affect its activity. europa.eunih.gov

The binding of Cyantraniliprole locks the insect RyR into an open conformation. nih.gov This unregulated activation of the receptor leads to a sustained and uncontrolled release of calcium ions from internal stores into the cytoplasm of muscle cells. mdpi.comfrontiersin.org This mode of action classifies Cyantraniliprole as a Group 28 insecticide under the Insecticide Resistance Action Committee (IRAC) classification system. mdpi.com Research on Drosophila melanogaster has helped identify a specific C-terminal region of the insect RyR that is critical for this sensitivity to diamide insecticides. apvma.gov.au

The primary consequence of RyR activation by Cyantraniliprole is the severe disruption of calcium homeostasis in insect muscle cells. mdpi.combioivt.com The continuous efflux of Ca²⁺ from the sarcoplasmic reticulum depletes these crucial intracellular calcium stores. researchgate.net This uncontrolled release leads to continuous muscle contraction, paralysis, feeding cessation, lethargy, and ultimately, the death of the insect. veeprho.comfrontiersin.orgmdpi.com

Studies on the whitefly, Bemisia tabaci, have shown that in response to Cyantraniliprole exposure, the insect may upregulate Ca²⁺-binding proteins (CaBPs). bioivt.com These proteins attempt to stabilize cytoplasmic calcium concentration as a defense mechanism against the insecticide's toxic effects. bioivt.com However, the potent and persistent action of Cyantraniliprole on the RyRs generally overwhelms these cellular responses, leading to its insecticidal efficacy.

Allosteric Modulation and Activation of Insect RyRs

Differential Selectivity Studies

A key feature of Cyantraniliprole is its remarkable selectivity, exhibiting high toxicity to a broad spectrum of insect pests while having very low toxicity to mammals and other non-target vertebrates. veeprho.comresearchgate.net This selectivity is fundamental to its favorable safety profile.

The selectivity of Cyantraniliprole is rooted in structural differences between insect and mammalian ryanodine receptors. veeprho.comapvma.gov.au The binding site for anthranilic diamides on the insect RyR is sufficiently different from that on mammalian RyRs, leading to a significant difference in binding affinity and activation. springernature.com

Research demonstrates a substantial selectivity ratio for Cyantraniliprole, favoring insect receptors over their mammalian counterparts. It is reported to be 300- to 500-fold more selective for insect RyRs over mouse RyR1 and over 2,000-fold more selective for insect RyRs than for rat RyR2. nih.gov Furthermore, it is inactive in human cell lines that express mammalian RyR2 and RyR3. nih.gov This high degree of differential activity is a primary reason for its classification as a reduced-risk insecticide. researchgate.net

Interactive Table: Comparative Selectivity of Cyantraniliprole

Receptor TypeOrganismRelative Selectivity (Insect vs. Mammalian)Reference
Insect RyRHeliothis virescens (Tobacco budworm)Baseline nih.gov
Mammalian RyR1Mouse300- to 500-fold lower affinity nih.gov
Mammalian RyR2Rat>2,000-fold lower affinity nih.gov
Mammalian RyR2/RyR3HumanInactive nih.gov
General Mammalian RyRsMammals>500-fold lower affinity

Tracing Metabolic Pathways using Deuterated Analogs in Target Organisms

Stable isotope tracing is a powerful technique used in metabolic research to track the fate of a compound within a biological system. mdpi.comnih.gov By replacing certain atoms with their heavier, non-radioactive stable isotopes (e.g., replacing hydrogen with deuterium), researchers can use mass spectrometry to follow the labeled molecule and its breakdown products (metabolites). mdpi.comfrontiersin.org

Cyantraniliprole D3 is a deuterated analog of Cyantraniliprole, specifically designed for use in metabolic and pharmacokinetic research. veeprho.com In this analog, three hydrogen atoms on the methylcarbamoyl group are replaced with deuterium (B1214612) (a stable isotope of hydrogen). veeprho.com

The purpose of this isotopic labeling is to provide a distinct mass signature that allows this compound to be used as an internal standard for the precise and accurate quantification of the parent compound in biological samples via liquid chromatography-mass spectrometry (LC-MS). veeprho.com In metabolic studies, administering a deuterated compound like this compound to a target organism allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME). The heavier mass of the labeled compound and its subsequent metabolites makes them distinguishable from naturally occurring molecules within the organism. nih.gov General metabolism studies on the parent Cyantraniliprole have identified processes such as hydroxylation, N-dealkylation, and oxidation. A study using this compound would aim to track these and other potential metabolic pathways with high precision.

While this compound is commercially available for this purpose, detailed findings from specific in vivo metabolic profiling studies in target organisms using this deuterated analog are not widely available in published scientific literature. veeprho.com

Insecticide Resistance Mechanisms and Evolution

Metabolic Resistance Pathways

Metabolic resistance is a primary defense mechanism where insects utilize enhanced enzymatic activity to detoxify or sequester the insecticide before it can reach its target site. This often involves the overexpression of genes encoding specific detoxification enzymes.

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the detoxification of a wide range of foreign compounds, including insecticides. nih.gov The overexpression of certain P450 genes has been strongly linked to cyantraniliprole (B1669382) resistance in several key pest species.

In the tomato leaf miner, Tuta absoluta, the cytochrome P450 genes CYP9E2 and the associated cytochrome b5 reductase (CYB5R) have been identified as playing a key role in resistance. Nanocarrier-mediated RNA interference (RNAi) targeting these genes led to a significant decrease in P450 activity and increased the susceptibility of a resistant T. absoluta strain to cyantraniliprole. frontiersin.org This demonstrates their direct involvement in the metabolic detoxification of the insecticide. frontiersin.org Similarly, studies on the whitefly, Bemisia tabaci, have implicated the overexpression of the P450 gene CYP6CX3 in cyantraniliprole resistance. nih.govacs.org P450 activity in resistant B. tabaci populations was found to be significantly higher than in susceptible populations, and silencing CYP6CX3 increased the toxicity of cyantraniliprole. nih.govacs.org Further research in T. absoluta has also identified other P450 genes, such as CYP338A1, CYP6B5, CYP307A1, and CYP314A1, as being overexpressed in resistant strains. schweizerbart.de In the cotton aphid, Aphis gossypii, several P450 genes, including CYP380C6 and CYP4CJ1, were found to be overexpressed in a cyantraniliprole-resistant strain, with functional validation in Drosophila melanogaster confirming their capacity to confer resistance. acs.org

Cytochrome P450 Monooxygenase Involvement (e.g., CYP9E2, CYB5R, CYP6CX3)

Target-Site Resistance Mechanisms

Target-site resistance occurs when the insecticide's molecular target in the insect is modified, reducing the binding affinity of the compound. For diamide (B1670390) insecticides like cyantraniliprole, the target is the ryanodine (B192298) receptor (RyR), a critical component of calcium channels in muscle cells. mdpi.comnih.gov

Mutations in the gene encoding the ryanodine receptor are a significant cause of resistance to diamide insecticides. frontiersin.org These genetic alterations can prevent the insecticide from effectively activating the RyR, thereby rendering the insect insensitive to its effects. Several specific point mutations have been identified in the RyR gene of resistant insect populations.

For instance, a homozygous I4790K mutation (based on Spodoptera frugiperda sequence) in the RyR gene was confirmed in a cyantraniliprole-resistant strain of S. frugiperda (fall armyworm). nih.gov In Spodoptera exigua (beet armyworm), an I4743M mutation (corresponding to I4790M in Plutella xylostella) was found to confer moderate levels of cross-resistance to chlorantraniliprole (B1668704), cyantraniliprole, and flubendiamide. nih.gov Similarly, the I4723M mutation in the RyR of Spodoptera litura was implicated in resistance to both chlorantraniliprole and cyantraniliprole. acs.org Research on the leaf beetle Galeruca daurica identified two potential mutation sites, G4911E and I4754M, with molecular docking studies suggesting that the G4911E mutation, in particular, could reduce the binding affinity for diamide insecticides. frontiersin.org In the rice stem borer, Chilo suppressalis, the Y4667D mutation in the RyR has been associated with high levels of resistance to diamides. acs.org These findings underscore the critical role of specific RyR mutations in conferring target-site resistance across a range of lepidopteran pests. mdpi.comnih.gov

Other Resistance Factors

Beyond direct metabolic breakdown and target-site modification, other physiological and molecular factors can contribute to an insect's ability to tolerate insecticides.

Chemosensory proteins (CSPs) are small, soluble proteins initially linked to chemoreception but now understood to have diverse physiological functions, including insecticide resistance. nih.govmdpi.com Research suggests that CSPs may contribute to resistance by sequestering insecticide molecules, preventing them from reaching their target sites. nih.gov

In the cotton aphid, Aphis gossypii, several CSPs were found to be overexpressed in a cyantraniliprole-resistant strain. nih.gov Functional studies using RNAi to suppress the transcription of AgoCSP1, AgoCSP4, and AgoCSP5 significantly increased the sensitivity of resistant aphids to cyantraniliprole. nih.govmdpi.com Furthermore, transgenic Drosophila melanogaster engineered to express these specific aphid CSPs showed higher tolerance to cyantraniliprole. nih.gov This provides strong evidence that the overexpression of certain CSPs is a contributing factor to the development of resistance. nih.govmdpi.com

Behavioral Resistance Phenotypes

Behavioral resistance involves heritable changes in insect behavior that reduce their exposure to a lethal dose of an insecticide. For Cyantraniliprole, the primary observed behavioral response in susceptible insects is a rapid cessation of feeding, which is a direct sublethal effect of the compound's mode of action rather than an evolved resistance mechanism. scirp.orgnih.govhjar.org This effect occurs as the insecticide activates the insect's ryanodine receptors, leading to muscle impairment and paralysis. scirp.orgmdpi.commdpi.comapvma.gov.au

This rapid feeding cessation has been documented across a wide range of pests. mdpi.com Studies on the whitefly Bemisia tabaci showed a significant reduction in honeydew excretion, an indirect measure of feeding, after exposure to Cyantraniliprole. scirp.org Similarly, the Asian citrus psyllid, Diaphorina citri, was observed to settle and feed less on plants treated with the compound. ufl.eduufl.edu This anti-feedant property is a key feature of Cyantraniliprole's efficacy, as it can reduce the transmission of insect-vectored plant viruses. scirp.org

Beyond feeding, other sublethal behavioral effects have been noted. In the coffee berry borer, Hypothenemus hampei, Cyantraniliprole exposure led to reduced mobility and impaired walking activity. ufv.br Sublethal doses have also been shown to reduce egg production in D. citri and affect the mating behavior of the oriental fruit fly, Bactrocera dorsalis. ufl.edunih.gov

However, the development of true behavioral resistance, such as avoidance of the insecticide, appears to be limited. Studies on the housefly, Musca domestica, using baits containing Cyantraniliprole found negligible behavioral resistance. nih.govresearchgate.net While wild housefly populations have shown behavioral resistance to older baits like those containing imidacloprid (B1192907) and methomyl, Cyantraniliprole baits remained effective. nih.gov This suggests that, at present, avoidance behavior is not a significant resistance mechanism against Cyantraniliprole in the species studied.

Molecular Diagnostics for Resistance Alleles

The primary mechanism for high-level resistance to Cyantraniliprole is target-site insensitivity, caused by specific mutations in the ryanodine receptor (RyR) gene. The development of molecular diagnostic tools allows for the rapid and accurate monitoring of these resistance alleles in field populations, which is crucial for effective insecticide resistance management (IRM). mdpi.com

Several molecular techniques have been developed to detect key mutations associated with Cyantraniliprole resistance, particularly in the diamondback moth, Plutella xylostella. One of the most significant mutations is the substitution of isoleucine with lysine (B10760008) at position 4790 (I4790K) in the RyR gene. mdpi.comnih.gov Researchers have developed a multiplex polymerase chain reaction (PCR)-based diagnostic method to simply and quickly identify the genotype at the I4790K mutation site. mdpi.comnih.gov This method has demonstrated high sensitivity and specificity, with results comparable to those from Illumina MiSeq sequencing. mdpi.com

Another critical mutation in P. xylostella is the G4946E substitution in the RyR gene, which confers cross-resistance to both Cyantraniliprole and Chlorantraniliprole. scirp.org Diagnostic screening for this and other mutations is routinely performed on field-collected populations to assess the frequency of resistance alleles. scirp.org

In addition to PCR-based methods, loop-mediated isothermal amplification (LAMP) has been developed as a diagnostic tool for diamide resistance. A LAMP-based assay was created to detect a resistance-specific indel mutation in the ryanodine receptors of the beet armyworm, Spodoptera exigua. epa.gov This method is particularly useful for field applications as it can be performed without sophisticated laboratory equipment. epa.gov

These molecular diagnostic tools enable researchers and pest managers to monitor the frequency and spread of resistance alleles, facilitating timely decisions on insecticide rotation to preserve the efficacy of Cyantraniliprole. mdpi.com

Table 1: Molecular Diagnostic Methods for Cyantraniliprole Resistance Alleles
Pest SpeciesResistance Allele (Mutation)Diagnostic MethodReference
Plutella xylostella (Diamondback Moth)I4790KMultiplex PCR mdpi.comnih.gov
Plutella xylostella (Diamondback Moth)G4946EPCR Screening scirp.org
Spodoptera exigua (Beet Armyworm)Resistance-specific indel in RyRLoop-Mediated Isothermal Amplification (LAMP) epa.gov

Evolutionary Dynamics of Resistance Development

The evolution of resistance to Cyantraniliprole is a dynamic process driven by the intense selection pressure exerted by its application in agriculture. The risk of resistance development is considered high in some species due to factors like high realized heritability. nih.gov Monitoring studies across different geographical regions and insect species have documented the emergence and increase of Cyantraniliprole resistance over time.

In Plutella xylostella, laboratory selection experiments have demonstrated the potential for rapid resistance evolution. One study selected a strain for 40 consecutive generations, resulting in a 7038.58-fold resistance ratio (RR) to Cyantraniliprole. nih.gov The realized heritability (h²) of resistance was estimated to be 0.9, indicating a very high potential for resistance to develop under field conditions. nih.gov Field populations in Georgia and Florida have exhibited 50- to 107-fold resistance to Cyantraniliprole, linked to the G4946E mutation in the ryanodine receptor. scirp.org

Table 2: Evolution of Cyantraniliprole Resistance in a Lab-Selected Plutella xylostella Strain
GenerationResistance Ratio (RR)
F43.63
F181669.06
F407038.58

Data derived from a study on thiotraniliprole (B15141094) selection with noted high cross-resistance to cyantraniliprole. nih.gov

Field-evolved resistance has also been reported in the whitefly Bemisia tabaci in China. ufv.brresearchgate.net Continuous selection on a lab strain for 15 generations increased the resistance ratio from 55.0-fold to 80.8-fold. ufv.br Monitoring of 18 field-sampled populations across China in 2021 revealed that 14 had developed low-to-high levels of resistance, with resistance ratios ranging from 5.0 to 59.6-fold. ufv.br This resistance was primarily attributed to the overexpression of metabolic enzymes, specifically the cytochrome P450 gene CYP4G68. ufv.br

Table 3: Cyantraniliprole Resistance in Field Populations of Bemisia tabaci in China (2021)
Population LocationResistance Ratio (RR)
Haikou (Hainan)59.6
Wuhan (Hubei)41.3
Langfang (Hebei)29.2
Shouguang (Shandong)18.1
Changji (Xinjiang)5.0

Data from a 2021 survey of 18 field populations. ufv.br

Similar dynamics are observed in other pests. In China, populations of the striped stem borer, Chilo suppressalis, have shown decreased susceptibility, with resistance ratios up to 34.0. bioone.org In Brazil, an increasing trend in the frequency of diamide resistance alleles (I4790K and I4790M) has been observed in the fall armyworm, Spodoptera frugiperda, across successive crop seasons. ufl.edu The tomato leaf miner, Tuta absoluta, has also developed resistance, with a lab-selected strain reaching a 23.9-fold resistance level after just eight generations of selection. These findings underscore the strong selective power of Cyantraniliprole and highlight the critical need for implementing robust resistance management strategies to ensure its long-term viability.

Future Research Directions and Applications

Advancements in Isotopic Labeling Technologies for Agrochemicals

Isotopic labeling is a foundational technique in pesticide research, enabling scientists to trace the journey of a molecule through complex biological and environmental systems. mdpi.comiaea.org The use of isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (B1214612) (²H or D) allows for the precise tracking and quantification of agrochemicals and their transformation products. iaea.orgeuropa.eu

Future advancements are focused on enhancing the precision, sensitivity, and scope of these technologies. A significant area of development is the combination of high-specific activity ¹⁴C-labeling with high-resolution mass spectrometry (HRMS). wayne.edu This powerful pairing allows for the sensitive detection and structural elucidation of a wide array of metabolites, even those present in minute quantities. For instance, a study on the neonicotinoid insecticide cycloxaprid (B8382766) utilized this technique to identify 15 distinct metabolites in rice plants, showcasing the method's potential for comprehensive metabolic profiling. wayne.edu

Compound-Specific Isotope Analysis (CSIA) represents another frontier. rsc.org CSIA measures the natural abundance ratios of stable isotopes within a compound, which can change in predictable ways during chemical reactions. This allows researchers to identify degradation pathways and sources of contamination directly in the environment without introducing an artificial label. mdpi.comrsc.org While the application of CSIA to pesticide photodegradation is still emerging, it holds promise for understanding the environmental fate of compounds under real-world conditions. rsc.org However, challenges remain in refining CSIA for complex molecules at low environmental concentrations. rsc.org

The synthesis of deuterated standards, like Cyantraniliprole (B1669382) D3, remains a critical application of isotopic labeling. lcms.cz These molecules are chemically identical to their parent compound but have a higher mass, making them ideal internal standards for quantitative analysis by mass spectrometry. europa.eueurl-pesticides.eu Future research will likely focus on developing more efficient and cost-effective synthesis routes for a wider range of deuterated agrochemical standards.

TechnologyApplication in Agrochemical ResearchKey Advantage
High-Specific Activity ¹⁴C-Labeling + HRMS Elucidation of metabolic pathways in plants and animals. wayne.eduHigh sensitivity for detecting and identifying trace-level metabolites. wayne.edu
Compound-Specific Isotope Analysis (CSIA) Quantifying degradation and identifying transformation mechanisms in the environment (e.g., soil, water). mdpi.comrsc.orgProvides insights into reaction mechanisms without needing to identify all transformation products. rsc.org
Deuterium Labeling (e.g., Cyantraniliprole D3) Use as an isotopically labeled internal standard (IL-IS) in quantitative analytical methods (e.g., LC-MS/MS). europa.eulcms.czImproves accuracy and precision by compensating for matrix effects and variations in sample processing. europa.eulcms.cz
Stable Isotope (¹³C, ¹⁵N) Probing (SIP) Identifying microorganisms responsible for the biodegradation of pesticides in soil and water. mdpi.comDirectly links metabolic function (degradation) to specific microbial populations. mdpi.com

Integration of Deuterated Analogs in Advanced Environmental Monitoring Programs

Regulatory bodies and environmental agencies worldwide conduct monitoring programs to determine the presence and concentration of pesticides in air, water, and soil. ca.gov The accuracy and reliability of the data from these programs are paramount for risk assessment and environmental protection. Deuterated analogs, such as this compound, are integral to achieving the high-quality data required for modern environmental monitoring.

When analyzing environmental samples, which are often complex matrices, the analyte signal can be suppressed or enhanced, leading to inaccurate quantification. lcms.cz The use of a deuterated internal standard, which is added to the sample at a known concentration at the beginning of the analytical process, effectively resolves this issue. europa.eu Because the deuterated standard behaves almost identically to the target analyte during extraction, cleanup, and analysis by mass spectrometry, any loss or signal fluctuation affects both compounds equally. europa.eulcms.cz This allows for a highly accurate calculation of the native pesticide's concentration.

Advanced monitoring programs are increasingly reliant on methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for which isotopically labeled internal standards are a prerequisite for robust quantification. europa.eu The European Commission, for example, provides specific guidance on the use of such standards in analytical methods for pesticide risk assessment and monitoring. europa.eu The integration of deuterated analogs enables:

Enhanced Accuracy: Compensates for matrix effects in diverse environmental samples like soil, water, and sediment. lcms.cz

Improved Precision: Corrects for variations and analyte loss during the multi-step sample preparation procedure. europa.eu

Higher Confidence: Provides greater certainty in analytical results, which is crucial for regulatory decisions and environmental risk assessments. ca.govrevue-set.fr

The future will see a broader availability and integration of deuterated standards for a wider range of current-use pesticides and their key metabolites, allowing for more comprehensive and accurate environmental monitoring.

High-Throughput Screening and Mechanistic Studies Using Labeled Compounds

The discovery and development of new insecticides is a resource-intensive process. High-Throughput Screening (HTS) has become an essential tool in agrochemical research, allowing scientists to rapidly test thousands of chemicals for desired biological activity. researchgate.net Labeled compounds are pivotal in both the HTS process and the subsequent mechanistic studies required to understand how a promising "hit" compound actually works.

In target-based HTS, researchers screen chemical libraries against a specific, isolated biological target, such as an enzyme or receptor. researchgate.net Labeled ligands or substrates are often used in these assays to detect and quantify the interaction between the target and the test compounds. This approach facilitates the discovery of molecules with novel modes of action. researchgate.net

Once a lead compound is identified, isotopically labeled versions are synthesized to conduct detailed mechanistic studies. These studies are critical for understanding:

Metabolic Fate: Tracing the absorption, distribution, metabolism, and excretion (ADME) of a compound in target and non-target organisms. For example, studies with ¹⁴C-labeled malathion (B1675926) were crucial in determining its metabolic pathways in mammals. nih.gov

Mode of Action: Confirming the molecular target and understanding how the compound interacts with it.

Resistance Mechanisms: Investigating how pest populations develop resistance. For instance, combining techniques like RNA interference (RNAi) with bioassays using the parent insecticide can elucidate the genetic basis of resistance. Studies on Bemisia tabaci have used such approaches to show that the overexpression of certain P450 genes, like CYP6CX3, is involved in resistance to Cyantraniliprole. acs.orgnih.gov

The Tox21 program is an example of a large-scale HTS initiative that has profiled thousands of chemicals, including many pesticides, against a battery of in vitro assays to better predict toxicity and understand biological response pathways. nih.gov The data generated from such programs, often reliant on labeled reagents, is invaluable for building predictive toxicological models.

Research AreaRole of Labeled CompoundsExample Application
Target-Based HTS Used as labeled ligands or substrates to measure interaction with a specific biological target (e.g., enzyme, receptor). researchgate.netScreening a chemical library for inhibitors of a crucial insect enzyme using a labeled substrate.
Metabolism Studies Tracing the compound's path through an organism to identify breakdown products (metabolites). iaea.orgwayne.eduUsing ¹⁴C-labeled Cyantraniliprole to study its metabolism in a target crop or insect pest.
Resistance Studies Investigating metabolic resistance by comparing the metabolism of a labeled insecticide in susceptible vs. resistant insect strains. acs.orgacs.orgDemonstrating increased detoxification of Cyantraniliprole by P450 enzymes in a resistant whitefly population. acs.orgnih.gov

Development of Predictive Models for Environmental Fate and Resistance Evolution

Predictive modeling is a critical component of modern agrochemical regulation and stewardship, providing a way to anticipate the long-term behavior and impact of pesticides in the environment and in pest populations. Data derived from studies using labeled compounds like this compound and its parent molecule are essential for developing, calibrating, and validating these models.

Environmental Fate Modeling: Environmental fate models are computer simulations that predict how a pesticide will move and break down in the environment. frontiersin.org Models such as the Pesticide in Water Calculator (PWC), PELMO, and PRZM are used by regulatory agencies like the U.S. EPA to estimate environmental concentrations in soil, groundwater, and surface water, which are then used in risk assessments. revue-set.frregulations.govepa.gov These models require precise input parameters for processes like:

Hydrolysis

Photodegradation in water and soil

Aerobic and anaerobic metabolism in soil and water

Adsorption to soil particles (Koc)

These parameters are almost exclusively determined through laboratory studies using ¹⁴C-labeled parent compounds. regulations.govfao.org The data from these studies are foundational to the model's ability to generate reliable predictions. For Cyantraniliprole, such data has been used in PWC modeling to assess potential drinking water exposure. regulations.gov Future research aims to create more integrated models that can provide a more holistic environmental assessment, but these still rely on high-quality experimental data. frontiersin.org

Resistance Evolution Modeling: Insecticide resistance is a major threat to sustainable agriculture. nih.gov Mathematical models are increasingly used to simulate the evolution of resistance under various insecticide use strategies. irac-online.org These models can compare the effectiveness of strategies like rotations, mixtures, or sequences in delaying the onset of resistance. nih.govmdpi.com

The development of robust resistance models requires data on several key factors:

Pest Biology: Growth rates, migration, and genetic variability.

Insecticide Potency: The baseline toxicity of the compound to susceptible populations.

Mechanisms of Resistance: Whether resistance is target-site-based or metabolic.

Fitness Costs: Any biological disadvantages experienced by resistant insects in the absence of the insecticide.

Studies on Cyantraniliprole resistance in pests like Bemisia tabaci and Spodoptera litura have identified specific metabolic enzymes (e.g., P450s) and target-site mutations (in the ryanodine (B192298) receptor) as key mechanisms. acs.orgnih.govacs.org This detailed mechanistic information, often gained through studies involving synergists and molecular techniques, is crucial for building predictive models that can accurately forecast the risk of resistance and guide effective resistance management programs. irac-online.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.